4-[(3-{(Z)-[1-(furan-2-ylmethyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile
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Overview
Description
4-[(3-{[(5Z)-1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE is a complex organic compound with a unique structure that includes a furan ring, an indole moiety, and a benzonitrile group
Preparation Methods
The synthesis of 4-[(3-{[(5Z)-1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE involves multiple steps, typically starting with the preparation of the furan and indole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-{[(5Z)-1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4-[(3-{[(5Z)-1-[(FURAN-2-YL)METHYL]-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE is unique due to its combination of a furan ring, an indole moiety, and a benzonitrile group. Similar compounds include:
Methyl 4-fluorobenzoate: Contains a benzoate group but lacks the furan and indole moieties.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains a borolane ring but lacks the complex structure of the target compound
Properties
Molecular Formula |
C26H18N4O4 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-[[3-[(Z)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C26H18N4O4/c27-13-17-7-9-18(10-8-17)14-29-15-19(21-5-1-2-6-23(21)29)12-22-24(31)28-26(33)30(25(22)32)16-20-4-3-11-34-20/h1-12,15H,14,16H2,(H,28,31,33)/b22-12- |
InChI Key |
XTSQDXSCLAMHCQ-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 |
Origin of Product |
United States |
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